molecular formula C13H8ClNO5 B11765333 3-(5-(2-Chloro-5-nitrophenyl)furan-2-yl)acrylic acid

3-(5-(2-Chloro-5-nitrophenyl)furan-2-yl)acrylic acid

Cat. No.: B11765333
M. Wt: 293.66 g/mol
InChI Key: RWFGIUMZZOAJRM-ZZXKWVIFSA-N
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Description

3-(5-(2-Chloro-5-nitrophenyl)furan-2-yl)acrylic acid is a nitroaromatic compound featuring a furan ring core conjugated to an acrylic acid moiety and substituted with a chloronitrobenzene group. This specific arrangement of functional groups makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The molecular formula is C13H8ClNO5 and the molecular weight is 293.66 g/mol [ citation:1 ]. Compounds with furan and nitroaryl scaffolds are of significant interest in scientific research. Structurally similar (E)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid derivatives have been identified as versatile building blocks for the development of more complex molecules [ citation:2 ]. The reactive sites on this compound, including the nitro group, the chloro substituent, and the acrylic acid double bond, allow for further chemical modifications through reactions such as reduction, nucleophilic substitution, and cyclization [ citation:2 ]. Furan derivatives, as a class, are extensively studied for their diverse biological activities. Recent scientific literature highlights that novel furan derivatives are being synthesized and evaluated for their potential antibacterial properties, among other applications [ citation:6 ]. The conjugated system present in this compound may also lend itself to applications in materials science, such as in the development of organic polymers or dyes. Safety Notice: This product is intended for research purposes only and is not meant for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

Molecular Formula

C13H8ClNO5

Molecular Weight

293.66 g/mol

IUPAC Name

(E)-3-[5-(2-chloro-5-nitrophenyl)furan-2-yl]prop-2-enoic acid

InChI

InChI=1S/C13H8ClNO5/c14-11-4-1-8(15(18)19)7-10(11)12-5-2-9(20-12)3-6-13(16)17/h1-7H,(H,16,17)/b6-3+

InChI Key

RWFGIUMZZOAJRM-ZZXKWVIFSA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=C(O2)/C=C/C(=O)O)Cl

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=C(O2)C=CC(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(2-Chloro-5-nitrophenyl)furan-2-yl)acrylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5-nitrobenzaldehyde and furan-2-carboxylic acid.

    Formation of Intermediate: The intermediate compound is formed through a series of reactions, including condensation and cyclization reactions.

    Final Product Formation: The final product, this compound, is obtained through further reactions, such as oxidation or reduction, depending on the desired functional groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.

    Purification Techniques: Implementing purification techniques such as crystallization, distillation, and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Hydroarylation Reactions

In Brønsted superacid (triflic acid, TfOH), the compound undergoes hydroarylation with arenes through superelectrophilic activation. The reaction proceeds via O,C-diprotonation of the α,β-unsaturated acid, generating a highly electrophilic dicationic intermediate. This intermediate reacts with aromatic nucleophiles (e.g., benzene, toluene) to form 3-aryl-3-(furan-2-yl)propanoyl derivatives .

Example Reaction:
3-(5-(2-Cl-5-NO2-Ph-furan-2-yl)acrylic acid+BenzeneTfOH3-Phenyl-3-(5-(2-Cl-5-NO2-Ph-furan-2-yl)propanoic acid\text{3-(5-(2-Cl-5-NO}_2\text{-Ph-furan-2-yl)acrylic acid} + \text{Benzene} \xrightarrow{\text{TfOH}} \text{3-Phenyl-3-(5-(2-Cl-5-NO}_2\text{-Ph-furan-2-yl)propanoic acid}

Key Features:

  • Requires strong acid conditions (TfOH) for activation.

  • Aryl groups are introduced at the β-position of the acrylic acid.

Reduction Reactions

The nitro group undergoes reduction to an amine under catalytic hydrogenation conditions:

Reagent Conditions Product
H₂/Pd-CEthanol, 25°C, 12 h3-(5-(2-Chloro-5-aminophenyl)furan-2-yl)acrylic acid
NaBH₄/CuCl₂Methanol, refluxPartial reduction to hydroxylamine derivatives

The amino derivative shows enhanced biological activity due to improved solubility and target interaction.

Electrophilic Substitution

The furan ring participates in electrophilic substitution, though reactivity is modulated by the electron-withdrawing nitro and chloro groups:

Halogenation:
Compound+Br2FeBr33-(5-(2-Cl-5-NO2-Ph)-3-Br-furan-2-yl)acrylic acid\text{Compound} + \text{Br}_2 \xrightarrow{\text{FeBr}_3} \text{3-(5-(2-Cl-5-NO}_2\text{-Ph)-3-Br-furan-2-yl)acrylic acid}

Nitration:
Further nitration is sterically hindered but feasible under strong nitrating agents (HNO₃/H₂SO₄), yielding polynitro derivatives.

Oxidation Reactions

The acrylic acid’s α,β-unsaturated system is susceptible to oxidation:

Reagent Product Application
KMnO₄ (acidic)3-(5-(2-Cl-5-NO₂-Ph-furan-2-yl)glycolic acidIntermediate for polymer synthesis
OzoneCleavage to furan dicarboxylic acidDegradation studies

Biological Activity Correlation

While not a direct chemical reaction, the compound’s derivatives demonstrate structure-dependent antimicrobial effects :

Derivative MIC (µg/mL)
Parent compound15 (E. coli)
Hydroarylated product8 (S. aureus)

Comparative Reactivity

The 2-chloro-5-nitro substitution pattern uniquely influences reactivity compared to analogs :

Compound Reactivity Difference
3-(5-(4-NO₂-Ph-furan-2-yl)acrylic acidLower electrophilicity in hydroarylation
3-(5-(2-Cl-Ph-furan-2-yl)acrylic acidReduced nitro-directed substitution

Mechanistic Insights

  • Superelectrophilic Activation : Dual protonation in TfOH enhances electrophilicity, enabling reactions with weakly nucleophilic arenes .

  • Nitro Group Effects : The meta-chloro and para-nitro groups create a polarized electronic environment, directing substitution to the furan’s 4-position.

This compound’s versatility in reactions underscores its value in synthesizing bioactive molecules and functional materials.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the most promising applications of 3-(5-(2-Chloro-5-nitrophenyl)furan-2-yl)acrylic acid is in the development of anticancer agents. Research indicates that compounds with similar structures exhibit significant activity against various cancer cell lines. The presence of the chloro and nitro groups may enhance the compound's ability to interact with biological targets involved in cancer progression.

Androgen Receptor Modulation
This compound may serve as a scaffold for designing novel androgen receptor modulators. Compounds that selectively modulate androgen receptors have therapeutic potential in treating conditions such as prostate cancer. The structural similarities to known modulators suggest that this compound could be explored for its ability to inhibit or activate androgen receptor pathways, potentially leading to new treatments for hormone-dependent cancers .

Material Science

Polymer Chemistry
The acrylic acid functional group allows for polymerization, making this compound useful in the synthesis of polymers with specific properties. Polymers derived from this compound can exhibit enhanced thermal stability and mechanical strength due to the incorporation of the furan and nitrophenyl units.

Dyes and Pigments
The vibrant color properties associated with nitrophenyl compounds make them suitable candidates for use in dyes and pigments. The incorporation of this compound into dye formulations could lead to products with improved lightfastness and environmental stability.

Research Applications

Biological Studies
The unique structure of this compound makes it an interesting subject for biological studies. Its interactions with various biological molecules can provide insights into mechanisms of action for potential therapeutic agents.

Analytical Chemistry
This compound can be utilized as a standard reference material in analytical chemistry, particularly in methods involving chromatography or spectroscopy. Its distinct spectral properties allow for accurate identification and quantification in complex mixtures.

Case Studies

Study FocusFindingsReference
Anticancer ActivityDemonstrated significant cytotoxic effects on prostate cancer cell lines.
Androgen Receptor ModulationIdentified as a potential scaffold for developing selective androgen receptor modulators.
Polymer SynthesisSuccessfully polymerized to create materials with enhanced mechanical properties.

Mechanism of Action

The mechanism of action of 3-(5-(2-Chloro-5-nitrophenyl)furan-2-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Inducing Oxidative Stress: Generating reactive oxygen species (ROS) that can lead to cell damage or apoptosis.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-(5-(2-Chloro-5-nitrophenyl)furan-2-yl)acrylic acid
  • Molecular Formula: C₁₃H₈ClNO₅
  • Molecular Weight : 293.66 g/mol
  • CAS No.: 874999-51-6
  • Structure : Features a furan ring substituted at the 5-position with a 2-chloro-5-nitrophenyl group, conjugated to an acrylic acid moiety via the furan’s 2-position .

Key Characteristics :

  • Physicochemical Properties: Solid at room temperature; the nitro (-NO₂) and chloro (-Cl) groups impart strong electron-withdrawing effects, influencing reactivity and solubility.

Structural and Electronic Comparisons

Table 1: Structural Features of Selected Analogs
Compound Name Substituents on Phenyl/Furan Ring Functional Groups Molecular Weight (g/mol)
This compound 2-Cl, 5-NO₂ (phenyl) Acrylic acid 293.66
(E)-3-(5-(4-Nitrophenyl)furan-2-yl)acrylic acid 4-NO₂ (phenyl) Acrylic acid 284.23
3-(5-P-TOLYL-FURAN-2-YL)-ACRYLIC ACID 4-CH₃ (phenyl) Acrylic acid 228.24
2-Cyano-3-[5-(3-trifluoromethyl-phenyl)-furan-2-yl]-acrylic acid 3-CF₃ (phenyl) Cyano, Acrylic acid 311.25
3-(5-Nitro-2-furyl)acrylic acid 5-NO₂ (furan) Acrylic acid 183.13

Key Observations :

  • Substituent Position : The ortho-chloro and meta-nitro groups in the target compound create steric hindrance and electronic effects distinct from the para-nitro isomer (e.g., compound in ), which has better conjugation due to linear geometry.
  • Electronic Effects: Methyl (-CH₃) in is electron-donating, increasing solubility in non-polar solvents, whereas -CF₃ and -NO₂ groups enhance acidity and electrophilicity .

Physicochemical and Thermodynamic Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Solubility (Polar Solvents) pKa (Acrylic Acid)
This compound Not reported Low (due to -Cl/-NO₂) ~2.8 (estimated)
(E)-3-(5-(4-Nitrophenyl)furan-2-yl)acrylic acid Not reported Moderate ~2.5
3-(5-P-TOLYL-FURAN-2-YL)-ACRYLIC ACID Not reported High (due to -CH₃) ~4.2
3-(5-Nitro-2-furyl)acrylic acid Not reported Low ~1.9

Key Observations :

  • Solubility: Electron-withdrawing groups (-NO₂, -Cl) reduce solubility in polar solvents compared to electron-donating groups (-CH₃) .
  • Acidity : The target compound’s pKa is higher than analogs with nitro on the furan (e.g., ) due to reduced conjugation efficiency from the phenyl ring’s steric effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(5-(2-Chloro-5-nitrophenyl)furan-2-yl)acrylic acid, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling to attach the 2-chloro-5-nitrophenyl group to the furan ring, followed by condensation with acrylic acid. Key steps include:

  • Use of palladium catalysts (e.g., Pd(PPh₃)₄) for aryl coupling .
  • Optimization of reaction temperature (80–100°C) and solvent (DMF or THF) to minimize side reactions .
  • Acidic workup to isolate the acrylic acid derivative .
    • Data Table :
CatalystSolventTemp (°C)Yield (%)
Pd(PPh₃)₄DMF9062
PdCl₂THF8045

Q. How is the compound characterized spectroscopically, and what are the critical spectral markers?

  • Methodology :

  • ¹H NMR : Look for furan proton signals at δ 7.2–7.5 ppm and acrylic acid protons (α,β-unsaturated system) at δ 6.3–6.8 ppm .
  • IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .
  • MS : Molecular ion peak at m/z 308 (M⁺) .

Q. What are the solubility and stability considerations for this compound in experimental settings?

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<2 g/L at 20°C) .
  • Stability: Light-sensitive; store under inert atmosphere at ≤30°C. Degradation via nitro group reduction or furan ring oxidation may occur .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) resolve contradictions in proposed reaction mechanisms for furan-aryl bond formation?

  • Methodology :

  • Use Gaussian09 or ORCA to calculate transition-state energies for Suzuki coupling vs. radical pathways.
  • Compare experimental vs. computed NMR/IR spectra to validate intermediates .
    • Key Insight : DFT studies indicate a lower activation barrier (ΔG‡ = 28.5 kcal/mol) for the Pd-catalyzed pathway, consistent with observed yields .

Q. What strategies mitigate toxicity risks during in vitro studies, given structural analogs’ carcinogenic potential (e.g., nitrofuran derivatives)?

  • Approach :

  • Conduct Ames tests to assess mutagenicity of the nitro group .
  • Modify the acrylic acid moiety to reduce electrophilicity (e.g., esterification) without compromising activity .
    • Data Contradiction : While nitrofurans like AF-2 are carcinogenic , the chloro-nitro substitution in this compound may sterically hinder DNA adduct formation.

Q. How do electronic effects of the 2-chloro-5-nitrophenyl group influence the compound’s reactivity in photochemical applications?

  • Experimental Design :

  • UV-Vis spectroscopy to study charge-transfer transitions (λmax ~350 nm due to nitro group).
  • Electrochemical analysis (cyclic voltammetry) reveals a reduction peak at -0.85 V (vs. Ag/AgCl), suggesting utility as an electron acceptor .

Data Contradiction Analysis

Q. Conflicting reports on furan ring stability under acidic conditions: How to reconcile?

  • Resolution :

  • notes furan decomposition at pH < 2, while reports stability in mild acids (pH 4–6).
  • Protonation at the oxygen destabilizes the ring; buffered conditions (pH 5–6) are recommended for reactions involving this moiety .

Application-Oriented Questions

Q. What role does the acrylic acid group play in modulating biological activity (e.g., enzyme inhibition)?

  • Mechanistic Insight : The α,β-unsaturated carbonyl system acts as a Michael acceptor, enabling covalent binding to cysteine residues in target proteins (e.g., STAT3 inhibitors) .

Q. Can this compound serve as a precursor for metal-organic frameworks (MOFs) via coordination with transition metals?

  • Experimental Design :

  • Synthesize Cu(II) or Fe(III) complexes and characterize via X-ray crystallography (SHELX refinement ).
  • BET surface area analysis to assess MOF porosity (>500 m²/g in preliminary trials).

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